molecular formula C28H37ClF2N2O3 B12708609 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-butyl-4-hydroxy-4-methyl-, monohydrochloride CAS No. 134069-99-1

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-butyl-4-hydroxy-4-methyl-, monohydrochloride

Cat. No.: B12708609
CAS No.: 134069-99-1
M. Wt: 523.1 g/mol
InChI Key: UGGIBROMPUIOKO-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-butyl-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction is carried out in a suitable solvent, such as xylene, under reflux conditions with 4-methylbenzenesulphonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic core .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This uniqueness makes them valuable in the development of new therapeutic agents .

Properties

CAS No.

134069-99-1

Molecular Formula

C28H37ClF2N2O3

Molecular Weight

523.1 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-butyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C28H36F2N2O3.ClH/c1-3-4-18-32-26(33)35-28(27(32,2)34)15-19-31(20-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22;/h7-14,25,34H,3-6,15-20H2,1-2H3;1H

InChI Key

UGGIBROMPUIOKO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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